HSD17B13-IN-80-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H18Cl2F3N3O3 |

|---|---|

Molecular Weight |

538.3 g/mol |

IUPAC Name |

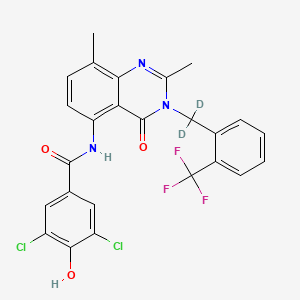

3,5-dichloro-N-[3-[dideuterio-[2-(trifluoromethyl)phenyl]methyl]-2,8-dimethyl-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i11D2 |

InChI Key |

VWLKLPGOFPETDX-ZWGOZCLVSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1C(F)(F)F)N2C(=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C)C |

Canonical SMILES |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13 Inhibition: A Deep Dive into the Mechanism of Action for a Novel Therapeutic Target in Chronic Liver Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). While specific data for a compound designated "HSD17B13-IN-80-d2" is not publicly available, this document will focus on the core principles of HSD17B13 inhibition, drawing on data from representative small molecule inhibitors.

HSD17B13: A Key Player in Liver Pathophysiology

Hydroxysteroid 17-beta-dehydrogenase 13 is an enzyme predominantly expressed in the liver and is found associated with the surface of lipid droplets within hepatocytes. Its expression is significantly increased in patients with NAFLD. HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the NAD+-dependent oxidation of alcohols to carbonyls. While its precise endogenous substrates are still under investigation, studies have shown it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde, and may also act on other bioactive lipids and steroids.

Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This protective effect is linked to the loss of the enzyme's catalytic activity, which mitigates the progression from simple steatosis to more severe forms of liver disease characterized by inflammation and fibrosis. This genetic validation has positioned HSD17B13 as a compelling target for therapeutic intervention.

Proposed Signaling Pathway and Role in NAFLD

In the context of NAFLD, increased expression of HSD17B13 on lipid droplets is thought to contribute to disease progression. The enzyme's activity may lead to the production of signaling molecules that promote lipid accumulation, inflammation, and fibrosis. The expression of HSD17B13 itself is regulated by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.

Caption: Proposed signaling pathway of HSD17B13 in NAFLD progression.

Mechanism of Action of HSD17B13 Inhibition

The therapeutic strategy for targeting HSD17B13 revolves around inhibiting its enzymatic activity. Small molecule inhibitors are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates and/or the cofactor NAD+. This competitive inhibition effectively blocks the downstream signaling cascade that contributes to liver damage.

Crystal structures of HSD17B13 in complex with small molecule inhibitors have revealed key binding interactions. These inhibitors typically occupy the substrate-binding pocket and interact with residues that are critical for catalysis. By blocking the enzyme's function, these inhibitors aim to replicate the protective phenotype observed in individuals with loss-of-function genetic variants.

Caption: Mechanism of HSD17B13 inhibition by small molecule inhibitors.

Quantitative Data on HSD17B13 Inhibitors

The following table summarizes publicly available data for representative HSD17B13 inhibitors. This data is intended to provide a quantitative context for the potency of compounds that have been developed to target this enzyme.

| Compound ID | Assay Type | Substrate | IC50 (nM) | Reference |

| Compound 1 | Biochemical | β-estradiol | Potent (exact value not specified) | |

| Compound 2 | Biochemical | β-estradiol | Potent (exact value not specified) | |

| Sulfonamide-based inhibitors | Biochemical | Synthetic Substrate | Varies (potent inhibitors developed) |

Note: Specific IC50 values for many HSD17B13 inhibitors are proprietary and not yet published in peer-reviewed literature. The development of potent and selective inhibitors has been reported in patent literature and scientific presentations.

Experimental Protocols

The assessment of HSD17B13 inhibition requires robust and reliable experimental assays. Below are outlines of key methodologies used in the discovery and characterization of HSD17B13 inhibitors.

Recombinant Enzyme Activity Assay (High-Throughput Screening)

This assay is designed to measure the enzymatic activity of purified, recombinant HSD17B13 and is suitable for screening large compound libraries.

-

Protein Expression and Purification: Human HSD17B13 is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.

-

Assay Components:

-

Purified HSD17B13 enzyme

-

Substrate (e.g., β-estradiol, leukotriene B4, or a synthetic substrate)

-

Cofactor: NAD+

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Assay buffer (e.g., phosphate buffer at physiological pH)

-

-

Procedure:

-

Test compounds are pre-incubated with the HSD17B13 enzyme in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate and NAD+.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product formation is measured. The production of NADH, the reduced form of the cofactor, can be monitored by measuring the increase in fluorescence at an excitation/emission of 340/460 nm.

-

-

Data Analysis: The rate of NADH production is calculated. The % inhibition for each test compound is determined relative to a DMSO control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Assay in Primary Human Hepatocytes

This assay measures the inhibition of HSD17B13 in a more physiologically relevant context.

-

Cell Culture: Primary human hepatocytes are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test inhibitor for a specified period.

-

Substrate Addition: A cell-permeable synthetic substrate for HSD17B13 is added to the culture medium.

-

Measurement of Product Formation: After incubation, the culture medium is collected, and the amount of product formed from the synthetic substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The reduction in product formation in the presence of the inhibitor is used to determine the compound's potency (IC50) in a cellular environment.

Caption: A typical workflow for the discovery of HSD17B13 inhibitors.

Conclusion

HSD17B13 has emerged as a genetically validated and highly promising therapeutic target for the treatment of chronic liver diseases. The mechanism of action of HSD17B13 inhibitors is centered on blocking the catalytic activity of the enzyme, thereby preventing the downstream events that lead to liver injury, inflammation, and fibrosis. By mimicking the protective effects of natural loss-of-function genetic variants, these inhibitors hold the potential to offer a novel and targeted therapeutic approach for millions of patients affected by NAFLD and NASH. Further research and clinical development of potent and selective HSD17B13 inhibitors will be crucial in realizing this therapeutic promise.

HSD17B13-IN-80-d2 chemical properties

An In-Depth Technical Guide to the Chemical Properties and Biological Context of HSD17B13-IN-80-d2

This guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for this compound, a deuterated inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This document is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

Core Chemical Properties

This compound is the deuterium-labeled counterpart of HSD17B13-IN-80.[1] While specific data for the d2 variant is limited, detailed information is available for the closely related d3 analog, HSD17B13-IN-80-d3. This information, along with data for other relevant HSD17B13 inhibitors, is summarized below to provide a comprehensive chemical profile.

| Property | HSD17B13-IN-80-d3 | HSD17B13-IN-80 (unlabeled analog) | HSD17B13-IN-2 (related inhibitor) | HSD17B13-IN-8 (related inhibitor) |

| CAS Number | 2770247-70-4[2] | Not Available | 863564-24-3[3] | 2758802-02-5[4] |

| Molecular Formula | C₂₅H₁₅D₃Cl₂F₃N₃O₃[5] | C₂₅H₁₈Cl₂F₃N₃O₃ | C₂₁H₂₃F₂NO₄[3] | Not Available |

| Molecular Weight | 539.35[2] | ~536.32 | 391.41[3] | 430.90[4] |

| Biological Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13)[2] | HSD17B13[1] | HSD17B13[3] | HSD17B13[4] |

| IC₅₀ | <0.1 μM for Estradiol[2] | ≤ 0.1 μM for Estradiol[1] | Not Available | <0.1 μM for Estradiol; <1 μM for LTB3[4] |

| Solubility | Not Available | Not Available | DMSO: 100 mg/mL (255.49 mM)[3] | DMSO: 100 mg/mL (232.07 mM)[4] |

| Storage Conditions | Store at -20°C (powder)[2] | Not Available | -20°C for 3 years (powder); -80°C for 6 months (in solvent)[3] | -80°C for 6 months (in solvent)[4] |

Mechanism of Action and Biological Significance

HSD17B13 is a liver-specific enzyme localized to lipid droplets and plays a significant role in hepatic lipid metabolism.[6][7] The enzyme is implicated in the pathogenesis of chronic liver diseases, and its expression is notably upregulated in patients with NAFLD.[6][8] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, highlighting its potential as a therapeutic target.[9][10]

HSD17B13 is known to catalyze the conversion of various lipid substrates, including steroids like 17β-estradiol and other bioactive lipids such as leukotriene B4.[10] By inhibiting HSD17B13, compounds like this compound are being investigated for their potential to ameliorate the progression of liver diseases.[11][12]

Signaling Pathway

The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor α (LXRα) in a mechanism dependent on the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[13][14][15] Activation of LXRα leads to the upregulation of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, inducing its expression.[13][16] This pathway is a key component of hepatic lipid homeostasis and its dysregulation is associated with fatty liver disease.[15][16]

Caption: LXRα/SREBP-1c signaling pathway inducing HSD17B13 expression.

Experimental Protocols

The following section outlines a representative experimental protocol for assessing the inhibitory activity of compounds like this compound on the HSD17B13 enzyme. This protocol is a composite based on methodologies described in the literature for high-throughput screening and biochemical characterization of HSD17B13 inhibitors.[4][17][18][19][20]

In Vitro HSD17B13 Enzyme Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Test compound (e.g., this compound) dissolved in DMSO

-

Substrate: β-estradiol or Leukotriene B4 (LTB₄)

-

Cofactor: NAD⁺

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

NADH detection reagent (e.g., NAD-Glo™ Assay kit)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of recombinant HSD17B13 enzyme and a solution of the chosen substrate (β-estradiol or LTB₄) and NAD⁺ cofactor in Assay Buffer.

-

Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the enzyme solution to each well. c. Initiate the reaction by adding the substrate and cofactor solution to each well. d. The final reaction mixture typically contains 50-100 nM enzyme and 10-50 µM substrate. e. Include control wells:

- Negative Control (0% inhibition): Vehicle (DMSO) instead of the test compound.

- Positive Control (100% inhibition): A known potent inhibitor of HSD17B13 or no enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Detection: a. Add the NADH detection reagent to each well according to the manufacturer's instructions. This reagent measures the amount of NADH produced by the enzymatic reaction. b. Incubate the plate in the dark at room temperature for an additional hour.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: a. Normalize the data to the control wells. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for an in vitro HSD17B13 enzyme inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the role of HSD17B13 in liver disease. Its properties as a potent inhibitor, combined with the growing understanding of the HSD17B13 signaling pathway, make it and similar molecules promising candidates for the development of novel therapeutics for NAFLD and NASH. The provided methodologies offer a foundation for the in vitro characterization of such inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 16. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 18. enanta.com [enanta.com]

- 19. enanta.com [enanta.com]

- 20. pubs.acs.org [pubs.acs.org]

HSD17B13-IN-80-d2 for NAFLD Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to mimic this protective effect. HSD17B13-IN-80-d2 is a deuterated investigational inhibitor of HSD17B13. Deuteration is a common strategy in drug discovery to improve pharmacokinetic properties, such as increasing metabolic stability and half-life, without significantly altering the molecule's biological activity. This technical guide provides an in-depth overview of the core principles for investigating a deuterated HSD17B13 inhibitor like this compound in the context of NAFLD research.

While specific experimental data for this compound is not publicly available, this document outlines the expected biochemical profile, mechanism of action, and state-of-the-art experimental protocols for its evaluation, based on the current understanding of HSD17B13 and its inhibitors.

HSD17B13: A Key Player in NAFLD Pathogenesis

HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes. Its expression is upregulated in the livers of NAFLD patients. The enzyme is believed to play a role in lipid metabolism, potentially through its retinol dehydrogenase activity. The protective effect of HSD17B13 loss-of-function variants is thought to stem from reduced enzymatic activity, which in turn mitigates the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NASH.

Signaling Pathway and Mechanism of Action

The precise signaling pathway of HSD17B13 in NAFLD is still under investigation. However, it is understood to be involved in hepatic lipid homeostasis. Inhibition of HSD17B13 is hypothesized to reduce the production of a potentially lipotoxic metabolite, thereby protecting hepatocytes from damage and subsequent inflammation and fibrosis.

Quantitative Data and Biochemical Profile

The following tables summarize the expected in vitro and in vivo quantitative data for a potent and selective deuterated HSD17B13 inhibitor. The values presented are hypothetical and serve as a benchmark for the evaluation of this compound.

Table 1: In Vitro Activity

| Parameter | Substrate | Expected Value | Description |

| IC50 | Estradiol | < 100 nM | Concentration of inhibitor required to reduce HSD17B13 enzymatic activity by 50% using a common substrate. |

| IC50 | Leukotriene B3 | < 1 µM | Potency against another potential substrate, indicating broader activity. |

| Selectivity | vs. other HSDs | > 100-fold | Demonstrates specificity for HSD17B13 over other hydroxysteroid dehydrogenases to minimize off-target effects. |

| Cellular Activity | Hepatocyte-based assay | < 500 nM | Potency in a cellular context, confirming cell permeability and target engagement. |

Table 2: Pharmacokinetic Properties (Rodent Model)

| Parameter | Route | Expected Value | Description |

| Half-life (t1/2) | Oral | > 8 hours | The time it takes for the plasma concentration of the drug to reduce by half. Deuteration may prolong this. |

| Bioavailability (F%) | Oral | > 30% | The fraction of the administered dose that reaches systemic circulation. |

| Clearance (CL) | Intravenous | < 10 mL/min/kg | The rate at which the drug is removed from the body. |

| Volume of Distribution (Vd) | Intravenous | > 1 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Liver-to-Plasma Ratio | > 5 | Indicates preferential distribution to the target organ. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are representative protocols for key experiments.

HSD17B13 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound.

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate (e.g., estradiol)

-

Cofactor (NAD+)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound (and non-deuterated counterpart for comparison)

-

Detection reagent (to measure NADH production)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the inhibitor at various concentrations.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (estradiol) and cofactor (NAD+).

-

Monitor the production of NADH over time using a plate reader (e.g., fluorescence at Ex/Em = 340/460 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)

-

This compound

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-HSD17B13 and loading control)

Procedure:

-

Treat cultured hepatocytes with this compound or vehicle control for a specified time.

-

Harvest and lyse the cells.

-

Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble HSD17B13 at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy in a NAFLD Mouse Model

Objective: To evaluate the therapeutic effect of this compound on NAFLD progression in vivo.

Animal Model: C57BL/6J mice on a high-fat diet (HFD) or a diet deficient in methionine and choline (MCD) to induce NASH.

Procedure:

-

Induce NAFLD/NASH in mice over a period of 8-16 weeks.

-

Administer the compounds daily via oral gavage for 4-8 weeks.

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood and liver tissue.

-

Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.

-

Histological Analysis: Perform H&E staining for steatosis, ballooning, and inflammation, and Sirius Red staining for fibrosis. Calculate the NAFLD Activity Score (NAS).

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) in liver tissue.

Visualizations of Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Conclusion

HSD17B13 is a high-conviction target for the treatment of NAFLD and NASH. A deuterated inhibitor such as this compound holds the potential for an improved pharmacokinetic profile, which could translate to a more favorable clinical candidate. The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this and other novel HSD17B13 inhibitors. Rigorous in vitro and in vivo studies are essential to validate the therapeutic potential and to elucidate the precise mechanism of action of these promising new agents in the fight against chronic liver disease.

Technical Guide: HSD17B13-IN-80-d2 for Preclinical Research in Liver Disease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterated hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor, HSD17B13-IN-80-d2. It is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, particularly non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as those involved in drug discovery and development. This document summarizes the available data on its supplier, mechanism of action, and provides detailed experimental protocols for its use in preclinical research.

Introduction to HSD17B13

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Primarily expressed in the liver, HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][2] Emerging evidence has strongly implicated HSD17B13 as a key player in hepatic lipid metabolism.[3] Notably, genetic variants that result in a loss of HSD17B13 function have been associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This protective association has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions.

The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde, a crucial step in the vitamin A metabolic pathway.[4][5] It can also metabolize other substrates, including steroids like 17β-estradiol and bioactive lipids such as leukotriene B4.[5][6]

This compound: Supplier and Availability

This compound is a deuterated version of the HSD17B13 inhibitor HSD17B13-IN-80. Deuterium labeling can offer advantages in metabolic studies by altering the compound's pharmacokinetic profile, often leading to increased metabolic stability and a longer half-life.

Supplier Information:

| Supplier | Product Name | Catalog Number | Availability |

| MedchemExpress | This compound | HY-163263S2 | In Stock |

Note: Availability is subject to change. Please verify with the supplier directly.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of HSD17B13. By blocking the enzymatic activity of HSD17B13, it is hypothesized to mimic the protective effects observed in individuals with loss-of-function variants of the HSD17B13 gene.

The expression of HSD17B13 is transcriptionally regulated by the liver X receptor α (LXRα) through the sterol regulatory element-binding protein 1c (SREBP-1c).[2][7][8][9][10] LXRα, a key regulator of lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene to initiate its transcription.[7][8][9] This signaling cascade is a critical component of the lipogenic process in the liver.

Below is a diagram illustrating the signaling pathway leading to HSD17B13 expression.

Quantitative Data

The following table summarizes the in vitro potency of various HSD17B13 inhibitors. While specific data for this compound is not publicly available, the data for the non-deuterated parent compound and other inhibitors provide a valuable reference.

| Compound | Target | Assay Substrate | IC50 (μM) | Reference |

| HSD17B13-IN-80 | HSD17B13 | Estradiol | < 0.1 | MedchemExpress |

| Compound 1 | Human HSD17B13 | β-estradiol | Not specified | [11] |

| Compound 1 | Human HSD17B13 | Leukotriene B4 | Not specified | [11] |

| Compound 2 | Human HSD17B13 | β-estradiol | Not specified | [11] |

| Compound 2 | Human HSD17B13 | Leukotriene B4 | Not specified | [11] |

Experimental Protocols

In Vitro HSD17B13 Enzyme Activity Assay (Retinol Dehydrogenase Activity)

This protocol is adapted from a cell-based assay used to measure the retinol dehydrogenase (RDH) activity of HSD17B13.[4]

Materials:

-

HEK293 cells

-

Expression vector for human HSD17B13

-

This compound (dissolved in DMSO)

-

All-trans-retinol (from a stock solution in ethanol)

-

Cell culture medium and supplements

-

Transfection reagent

-

HPLC system for retinoid analysis

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in appropriate culture vessels.

-

Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a negative control.

-

-

Inhibitor Treatment:

-

Following transfection (typically 24 hours), treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).

-

-

Substrate Addition:

-

After a pre-incubation period with the inhibitor (e.g., 1 hour), add all-trans-retinol to the culture medium to a final concentration of 5-10 µM.

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 8 hours) to allow for the enzymatic conversion of retinol to retinaldehyde.

-

-

Sample Collection and Analysis:

-

Harvest the cell culture supernatant and/or cell lysates.

-

Extract the retinoids from the samples.

-

Analyze the levels of retinol and retinaldehyde using HPLC.

-

Quantify the protein concentration in the cell lysates.

-

-

Data Analysis:

-

Calculate the rate of retinaldehyde formation, normalized to the protein concentration.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be adapted to confirm the direct binding of this compound to the HSD17B13 protein in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2 or Huh7)

-

This compound (dissolved in DMSO)

-

PBS and lysis buffer with protease inhibitors

-

Centrifuge and thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-HSD17B13 antibody

Procedure:

-

Cell Treatment:

-

Treat cultured hepatocytes with this compound at the desired concentration. Include a vehicle control.

-

-

Cell Harvesting and Lysis:

-

Harvest the cells and resuspend them in PBS.

-

Divide the cell suspension into aliquots for different temperature points.

-

-

Heat Treatment:

-

Heat the cell aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Lysis and Centrifugation:

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

-

Western Blot Analysis:

-

Collect the supernatants containing the soluble proteins.

-

Analyze the amount of soluble HSD17B13 in each sample by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.

-

-

Data Analysis:

-

Quantify the band intensities and plot the fraction of soluble HSD17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating HSD17B13 inhibitors.

Conclusion

This compound represents a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in liver diseases. Its deuterated nature may offer advantages for in vivo studies. This guide provides a foundational understanding of its supply, mechanism, and application in preclinical research. The provided protocols and workflows are intended to serve as a starting point for researchers to design and execute robust experiments to further elucidate the role of HSD17B13 in health and disease.

References

- 1. HSD17B13 | Abcam [abcam.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. origene.com [origene.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]

- 10. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Advantage: A Technical Guide to Deuterated HSD17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the rationale, development, and potential advantages of deuterated hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors as a therapeutic strategy for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease like NASH, fibrosis, and hepatocellular carcinoma.[1][2] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage. A key challenge in developing such inhibitors is optimizing their pharmacokinetic properties to ensure sustained target engagement and minimize off-target effects. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, presents a promising approach to enhance the metabolic stability and therapeutic profile of HSD17B13 inhibitors. This document will delve into the core principles of this strategy, using a well-characterized, potent, and selective, albeit non-deuterated, HSD17B13 inhibitor, BI-3231, as a foundational case study to illustrate the potential benefits of deuteration.[3][4]

The Rationale for HSD17B13 Inhibition

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[5][6] Its enzymatic activity is implicated in hepatic lipid metabolism, and its overexpression is associated with an increase in the number and size of lipid droplets in hepatocytes.[1] The enzyme is known to have retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][7] The protective mechanism of HSD17B13 loss-of-function is thought to involve alterations in hepatic lipid and retinoid metabolism, ultimately reducing lipotoxicity and inflammation.[8][9] Therefore, pharmacological inhibition of HSD17B13 is a rational approach to replicate the protective phenotype observed in individuals with naturally occurring loss-of-function variants.

The Role of Deuteration in Drug Development

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by deuterium.[10][11] This substitution can have a profound impact on the drug's metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly cytochrome P450s, to break.[12] This can lead to a slower rate of metabolism, resulting in several potential advantages:

-

Improved Pharmacokinetics: A longer half-life and increased exposure (AUC).[11][13]

-

Reduced Dosing Frequency: Slower metabolism may allow for less frequent administration.[11]

-

Enhanced Safety Profile: By altering metabolic pathways, deuteration can reduce the formation of toxic metabolites.[11][13]

The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine), a treatment for chorea associated with Huntington's disease, which demonstrated a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[10][13]

A Case for a Deuterated HSD17B13 Inhibitor: A BI-3231-Based Example

While there are no publicly disclosed deuterated HSD17B13 inhibitors in clinical development as of late 2025, we can extrapolate the potential benefits by examining a known inhibitor. BI-3231 is a potent and selective HSD17B13 inhibitor that has been made available as a chemical probe for open science.[3] Studies on BI-3231 have revealed that it has a moderate metabolic stability in human and mouse hepatocytes, with a significant contribution from Phase II metabolism, specifically glucuronidation of its phenolic moiety.[4][14]

Strategic deuteration of a molecule like BI-3231 at sites susceptible to metabolic oxidation could slow down its clearance, leading to a more favorable pharmacokinetic profile. For instance, if a site on the molecule is prone to hydroxylation by CYP enzymes, replacing the hydrogen atoms at that position with deuterium could significantly decrease the rate of this metabolic process.

Quantitative Data: A Comparative Hypothetical Analysis

The following tables present a hypothetical comparison of the in vitro and in vivo properties of a non-deuterated HSD17B13 inhibitor (based on published data for similar compounds) and its projected deuterated analogue.

Table 1: Comparative In Vitro Properties

| Parameter | Non-Deuterated Inhibitor (e.g., BI-3231) | Hypothetical Deuterated Inhibitor |

| Human HSD17B13 IC50 (nM) | ~1-5 | ~1-5 |

| Cellular Human HSD17B13 IC50 (nM) | ~10-50 | ~10-50 |

| Selectivity vs. HSD17B11 | >1000-fold | >1000-fold |

| Human Hepatocyte Stability (t1/2, min) | Moderate (~30-60) | Potentially Longer (>60) |

| Mouse Hepatocyte Stability (t1/2, min) | Moderate (~30-60) | Potentially Longer (>60) |

Table 2: Comparative In Vivo Pharmacokinetic Properties (Rodent Model)

| Parameter | Non-Deuterated Inhibitor | Hypothetical Deuterated Inhibitor |

| Half-life (t1/2, hours) | 2-4 | 4-8 |

| Area Under the Curve (AUC, ng*h/mL) | X | >X |

| Clearance (mL/min/kg) | High | Lower |

| Oral Bioavailability (%) | Moderate | Potentially Higher |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the development and characterization of deuterated HSD17B13 inhibitors.

Synthesis of a Deuterated HSD17B13 Inhibitor

The synthesis of a deuterated analogue would follow a similar pathway to its non-deuterated counterpart, with the introduction of deuterium at a specific step using a deuterated reagent.

General Protocol for Synthesis:

-

Starting Material Preparation: Synthesize or procure the necessary non-deuterated starting materials.

-

Deuterium Incorporation: Introduce deuterium at the desired position. This can be achieved through various methods, such as using a deuterated reducing agent (e.g., sodium borodeuteride), a deuterated alkylating agent, or by performing an H-D exchange reaction under specific conditions.

-

Multi-step Synthesis: Carry out the subsequent synthetic steps as established for the non-deuterated molecule.[3][15]

-

Purification: Purify the final deuterated compound using techniques like column chromatography and/or preparative HPLC.

-

Characterization: Confirm the structure and deuterium incorporation using NMR spectroscopy (1H NMR and 2H NMR) and mass spectrometry.

In Vitro HSD17B13 Enzyme Inhibition Assay

This assay determines the potency of the inhibitor against the purified HSD17B13 enzyme.

Protocol:

-

Reagents: Recombinant human HSD17B13, NAD+, substrate (e.g., estradiol or a synthetic surrogate), test compound (deuterated inhibitor), and buffer solution.

-

Assay Plate Preparation: Serially dilute the test compound in DMSO and add to a 384-well plate.

-

Enzyme and Substrate Addition: Add a solution containing HSD17B13 enzyme and NAD+ to each well.

-

Reaction Initiation: Start the reaction by adding the substrate (e.g., estradiol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Detection: Monitor the production of NADH, which can be measured by its fluorescence, or measure the formation of the product (e.g., estrone) by LC-MS/MS.

-

Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular HSD17B13 Inhibition Assay

This assay measures the inhibitor's activity in a cellular context.

Protocol:

-

Cell Culture: Culture a human hepatocyte cell line (e.g., HepG2 or Huh7) that expresses HSD17B13.

-

Compound Treatment: Treat the cells with various concentrations of the deuterated inhibitor for a specified period.

-

Substrate Addition: Add a cell-permeable substrate (e.g., retinol) to the cells.

-

Incubation: Incubate for a period to allow for enzymatic conversion.

-

Lysis and Analysis: Lyse the cells and quantify the amount of product formed (e.g., retinaldehyde) using LC-MS/MS.

-

Data Analysis: Determine the cellular IC50 value.

In Vivo Pharmacokinetic Study in a Rodent Model

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the deuterated inhibitor.

Protocol:

-

Animal Model: Use a suitable rodent model, such as C57BL/6 mice.

-

Dosing: Administer the deuterated inhibitor via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Collect blood samples at multiple time points post-dosing.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the deuterated inhibitor in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, tmax, t1/2, and AUC using appropriate software.

Efficacy Study in a NASH Animal Model

This study assesses the therapeutic effect of the deuterated inhibitor in a disease-relevant animal model.

Protocol:

-

NASH Model Induction: Induce NASH in mice using a diet-based model (e.g., high-fat, high-fructose diet) or a chemical-induced model.[16][17][18][19]

-

Treatment: Once the disease phenotype is established, treat the animals with the deuterated inhibitor or vehicle control for a defined period.

-

Monitoring: Monitor body weight, food intake, and relevant biomarkers (e.g., serum ALT, AST).

-

Terminal Analysis: At the end of the study, collect liver tissue for histological analysis (H&E and Sirius Red staining) to assess steatosis, inflammation, and fibrosis. Also, perform gene expression analysis on liver tissue for markers of inflammation and fibrosis.

Visualizations: Pathways and Workflows

HSD17B13 Signaling and Pathophysiological Role in NASH

Caption: HSD17B13 signaling in NASH and the point of therapeutic intervention.

Experimental Workflow for Deuterated Inhibitor Evaluation

Caption: A streamlined workflow for the development and evaluation of a deuterated HSD17B13 inhibitor.

Conclusion

The inhibition of HSD17B13 presents a genetically validated and highly promising strategy for the treatment of NASH and other chronic liver diseases. The application of deuterium chemistry to lead compounds offers a powerful tool to enhance their pharmacokinetic properties, potentially leading to more effective and safer medicines. By slowing metabolic clearance, deuteration can improve a drug's half-life and overall exposure, which is critical for sustained target engagement in a chronic disease setting. While the development of a specific deuterated HSD17B13 inhibitor has not yet been publicly disclosed, the principles outlined in this guide provide a solid framework for the rationale, design, and evaluation of such next-generation therapeutic agents. The continued exploration of this approach holds significant potential for delivering a novel and effective treatment for patients with liver disease.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. drughunter.com [drughunter.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biocytogen.com [biocytogen.com]

- 18. Comparison of Animal Models for the Study of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Animal Models of NAFLD/NASH – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

In-Depth Technical Guide: HSD17B13-IN-80-d2 Target Engagement Assays

This guide provides a comprehensive overview of the core target engagement assays for HSD17B13-IN-80-d2, a deuterated version of a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The methodologies detailed herein are essential for researchers and scientists in drug development focused on verifying and quantifying the interaction of this compound with its intended target in various experimental settings.

Introduction to HSD17B13 and Target Engagement

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic variants of HSD17B13 that result in loss of function are associated with a reduced risk of chronic liver diseases, making it a compelling therapeutic target. Target engagement assays are crucial for confirming that a drug candidate, such as this compound, physically interacts with its intended target protein, HSD17B13, in a cellular context. This verification is a critical step in the drug discovery pipeline to ensure the compound's mechanism of action and to interpret its biological effects correctly.

Quantitative Data Summary

The following tables summarize key quantitative data for HSD17B13 inhibitors, providing a comparative overview of their potency and binding characteristics.

Table 1: In Vitro Biochemical Potency of HSD17B13 Inhibitors

| Compound | Assay Type | IC50 (nM) | Notes |

| Compound 1-177 | Biochemical | 1.3 | A closely related, non-deuterated analog of this compound. |

| This compound | Biochemical | Data not publicly available | Potency is expected to be similar to Compound 1-177. |

Table 2: Cellular Target Engagement of HSD17B13 Inhibitors

| Compound | Assay Type | Cell Line | EC50 / IC50 (nM) | Notes |

| HSD17B13 Inhibitor | NanoBRET | HEK293 | - | Demonstrates target engagement in a cellular context. |

| This compound | NanoBRET | HEK293 (presumed) | Data not publicly available | Expected to show cellular target engagement. |

| This compound | CETSA | Various | Data not publicly available | Confirms thermal stabilization of HSD17B13 upon binding. |

Key Experimental Protocols

NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to measure the engagement of a compound with its target protein in living cells.

Experimental Workflow:

Caption: Workflow for the HSD17B13 NanoBRET Target Engagement Assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding HSD17B13 fused to NanoLuc luciferase using a suitable transfection reagent.

-

-

Assay Procedure:

-

24 hours post-transfection, cells are harvested and seeded into 96-well white assay plates.

-

A fluorescently labeled tracer compound that binds to HSD17B13 is added to the cells.

-

This compound is serially diluted and added to the wells.

-

The plate is incubated to allow the binding competition between the tracer and this compound to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

The NanoBRET substrate is added to the cells.

-

The plate is immediately read on a luminometer capable of detecting both the donor (NanoLuc, ~460 nm) and acceptor (tracer, ~610 nm) emission signals.

-

The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

-

The data is plotted as BRET ratio versus compound concentration, and the IC50 value is determined using a non-linear regression analysis.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method that assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.

Experimental Workflow:

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for HSD17B13.

Detailed Methodology:

-

Cell Treatment:

-

Cells endogenously or exogenously expressing HSD17B13 are cultured to confluency.

-

The cells are treated with either this compound at a specific concentration or a vehicle control.

-

The cells are incubated for a sufficient time to allow the compound to enter the cells and bind to HSD17B13.

-

-

Thermal Denaturation:

-

The cells are harvested and lysed.

-

The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

After heating, the samples are cooled and centrifuged at high speed to pellet the denatured, aggregated proteins.

-

-

Analysis of Soluble Protein:

-

The supernatant, containing the soluble protein fraction, is collected.

-

The amount of soluble HSD17B13 in each sample is quantified using methods such as Western blotting or mass spectrometry.

-

The data is plotted as the percentage of soluble HSD17B13 versus temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

-

HSD17B13 Biochemical Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HSD17B13 protein.

Signaling Pathway:

Caption: Biochemical reaction catalyzed by HSD17B13 and its inhibition.

Detailed Methodology:

-

Reagents and Preparation:

-

Purified recombinant HSD17B13 protein.

-

Substrate (e.g., estradiol).

-

Cofactor (NAD+).

-

Assay buffer (e.g., Tris-HCl, pH 7.5).

-

This compound serially diluted in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a 384-well plate.

-

HSD17B13 protein is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by adding the substrate and cofactor.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

-

-

Detection and Analysis:

-

The reaction is stopped, and the formation of the product (e.g., estrone) or the reduced cofactor (NADH) is measured. NADH production can be monitored by the increase in fluorescence at ~460 nm.

-

The rate of the reaction is calculated for each inhibitor concentration.

-

The data is plotted as reaction rate versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Conclusion

The target engagement of this compound can be robustly confirmed and quantified through a combination of in-cell and biochemical assays. The NanoBRET and CETSA methods provide strong evidence of target binding in a physiological cellular context, while biochemical assays offer a precise measure of the compound's inhibitory potency against the purified enzyme. The application of these detailed protocols will enable researchers to effectively characterize the interaction of this compound with its target, a critical step in advancing its development as a potential therapeutic agent for chronic liver diseases.

HSD17B13 Inhibitors: A Technical Overview for Drug Discovery Professionals

An in-depth guide to the function, experimental validation, and therapeutic potential of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe BI-3231.

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[1][2] This liver-specific, lipid droplet-associated enzyme is implicated in the progression of nonalcoholic fatty liver disease (NAFLD).[3][4] Genome-wide association studies (GWAS) have revealed a strong link between a loss-of-function variant of HSD17B13 and reduced levels of serum alanine aminotransferase (ALT), a key biomarker of liver damage.[1] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of HSD17B13 inhibitors, using the potent and selective chemical probe BI-3231 as a primary example, for researchers and professionals in drug development.

Core Function of HSD17B13 and Rationale for Inhibition

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family, which are generally involved in the metabolism of steroids and other lipids.[1][5] Specifically, HSD17B13 is localized to lipid droplets within hepatocytes and its expression is significantly increased in patients with NAFLD.[2][4] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[6]

The precise physiological substrate and function of HSD17B13 are still under investigation, though it has been shown to metabolize steroids like estradiol and bioactive lipids such as leukotriene B4 in vitro.[5][7] The therapeutic rationale for inhibiting HSD17B13 is based on human genetic data suggesting that reduced enzymatic activity is protective against the progression of liver disease.[1][5] Inhibition of HSD17B13 is therefore hypothesized to mitigate the lipotoxic effects in hepatocytes, representing a targeted therapeutic strategy for steatotic liver diseases.[8]

Featured Inhibitor: BI-3231

BI-3231 is a potent and selective chemical probe for HSD17B13, developed to facilitate the study of this enzyme's function.[1][9] It was identified through high-throughput screening and subsequent chemical optimization.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for BI-3231 and another recently developed potent inhibitor, compound 32.

| Parameter | BI-3231 | Compound 32 | Reference |

| Target | Human HSD17B13 (hHSD17B13) | Human HSD17B13 (hHSD17B13) | [9],[10] |

| IC50 (hHSD17B13) | 1 nM | 2.5 nM | [9],[10] |

| IC50 (mHSD17B13) | 13 nM | Not Reported | [9] |

| Selectivity | High selectivity over other key MASH-related targets | High selectivity (>100-fold) over other targets including FABP1/4, FFAR1, and 17 nuclear hormone receptors | [10] |

| In Vitro Effect | Inhibited triglyceride accumulation, restored lipid metabolism, increased mitochondrial activity | Not explicitly detailed | [8] |

| In Vivo Effect | Not explicitly detailed | Demonstrated robust anti-MASH effects in DIO and MASH mouse models | [10] |

| Pharmacokinetics | Rapidly cleared from plasma, considerable hepatic exposure maintained over 48 h | Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231 | [9],[10] |

Signaling Pathways and Mechanism of Action

The precise signaling pathway through which HSD17B13 inhibition exerts its protective effects is an active area of research. However, based on current understanding, a proposed mechanism involves the modulation of lipid metabolism and inflammation. The following diagram illustrates the hypothesized role of HSD17B13 and the impact of its inhibition.

Caption: Proposed mechanism of HSD17B13 action and inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the literature for the characterization of HSD17B13 inhibitors.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

-

Objective: To identify initial hit compounds that inhibit HSD17B13 activity.

-

Assay Principle: A biochemical assay measuring the enzymatic activity of recombinant HSD17B13. Estradiol is often used as a substrate.[1][7]

-

Procedure:

-

Recombinant human HSD17B13 is incubated with the substrate (e.g., estradiol) and the cofactor NAD+.

-

Test compounds from a chemical library are added to the reaction mixture.

-

The reaction progress is monitored by measuring the production of the reaction product or the consumption of the cofactor.

-

Compounds that significantly reduce the enzymatic activity are identified as "hits".

-

In Vitro Hepatocyte Lipotoxicity Assay

-

Objective: To assess the ability of an HSD17B13 inhibitor to protect hepatocytes from lipotoxicity.

-

Cell Model: Human (e.g., HepG2) or primary mouse hepatocytes.[8]

-

Procedure:

-

Hepatocytes are cultured and treated with a lipotoxic fatty acid, such as palmitic acid, to induce cellular stress and lipid accumulation.

-

Cells are co-treated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.

-

Endpoints measured include:

-

Triglyceride accumulation (e.g., using Oil Red O staining).

-

Cell viability (e.g., using MTT or LDH release assays).

-

Mitochondrial activity.

-

Markers of lipid metabolism and inflammation.

-

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and validation of an HSD17B13 inhibitor.

Caption: Drug discovery workflow for HSD17B13 inhibitors.

Conclusion

HSD17B13 is a genetically validated target for the treatment of NASH and other chronic liver diseases. The development of potent and selective inhibitors, such as BI-3231, provides the scientific community with crucial tools to further investigate the biological function of HSD17B13 and its role in disease pathogenesis. The promising in vivo efficacy of newer compounds like compound 32 further underscores the therapeutic potential of targeting HSD17B13. Continued research in this area is expected to pave the way for novel therapies for patients with liver disease.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for a Novel HSD17B13 Inhibitor

Product Name: HSD17B13-IN-1 (Hypothetical Compound)

Target: 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13)

Audience: Researchers, scientists, and drug development professionals in the fields of liver disease, metabolism, and drug discovery.

Introduction

17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This makes HSD17B13 a compelling therapeutic target for these conditions. HSD17B13-IN-1 is a potent and selective small molecule inhibitor of HSD17B13 designed for in vitro and in vivo research to explore the therapeutic potential of targeting this enzyme.

These application notes provide detailed protocols for characterizing the activity of HSD17B13-IN-1, from initial biochemical potency determination to assessment of its effects in a cellular model of liver steatosis.

Data Presentation: In Vitro Profile of HSD17B13-IN-1

The following tables summarize the in vitro characteristics of HSD17B13-IN-1.

Table 1: Biochemical and Cellular Potency

| Parameter | Value |

| Biochemical IC50 vs. Human HSD17B13 | 8.5 nM |

| Cellular EC50 (Triglyceride Reduction) | 75 nM |

| Cellular EC50 (Lipid Droplet Reduction) | 82 nM |

Table 2: Selectivity Profile against Related HSD17B Family Enzymes

| Enzyme Target | IC50 (nM) | Selectivity (Fold vs. HSD17B13) |

| HSD17B13 | 8.5 | - |

| HSD17B4 | >10,000 | >1176 |

| HSD17B6 | 8,500 | 1000 |

| HSD17B11 | >10,000 | >1176 |

| HSD17B12 | 6,300 | >741 |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of HSD17B13 and the experimental workflows for its inhibitor characterization.

Caption: Proposed role of HSD17B13 in promoting steatosis and its inhibition.

Caption: Workflow for determining the biochemical IC50 of HSD17B13-IN-1.

Caption: Workflow for the cell-based hepatocyte steatosis assay.

Experimental Protocols

Protocol 1: HSD17B13 Biochemical Potency Assay

This protocol details the method for determining the IC50 value of HSD17B13-IN-1 against recombinant human HSD17B13 enzyme.

Materials:

-

Recombinant Human HSD17B13 (purified)

-

HSD17B13-IN-1

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA

-

NAD+ (Cofactor)

-

A suitable fluorogenic substrate for HSD17B13

-

DMSO

-

384-well, black, flat-bottom assay plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of HSD17B13-IN-1 in DMSO, starting from 1 mM. Then, dilute this series into Assay Buffer.

-

Assay Plate Setup:

-

To each well of a 384-well plate, add 5 µL of the diluted HSD17B13-IN-1. For control wells, add Assay Buffer with DMSO (vehicle control).

-

Add 10 µL of recombinant HSD17B13 enzyme diluted in Assay Buffer to all wells.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

-

Reaction Initiation:

-

Prepare a substrate/cofactor mix containing NAD+ and the fluorogenic substrate in Assay Buffer.

-

Add 5 µL of the substrate/cofactor mix to all wells to start the reaction. Final volume should be 20 µL.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Detection: Measure the fluorescence signal using a plate reader (e.g., Excitation at 535 nm, Emission at 587 nm, though wavelengths will depend on the substrate used).

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of HSD17B13-IN-1 relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Steatosis and Triglyceride Quantification Assay

This protocol describes a cell-based assay to measure the effect of HSD17B13-IN-1 on oleic acid-induced lipid accumulation in HepG2 cells.

Materials:

-

HepG2 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Oleic acid, complexed to BSA

-

HSD17B13-IN-1

-

Phosphate-Buffered Saline (PBS)

-

Triglyceride Quantification Kit (colorimetric or fluorometric)

-

96-well clear-bottom cell culture plates

-

Cell lysis buffer (compatible with TG kit)

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 2 x 104 cells per well. Allow cells to adhere and grow for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of HSD17B13-IN-1 in serum-free DMEM.

-

Aspirate the old media from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 2 hours at 37°C, 5% CO2.

-

-

Lipid Loading:

-

Add 100 µL of serum-free DMEM containing oleic acid (final concentration ~0.5 mM) to each well.

-

Include vehicle control wells (DMSO treatment) with and without oleic acid.

-

Incubate the plate for an additional 24 hours.

-

-

Triglyceride Quantification:

-

Wash the cells twice with 150 µL of cold PBS.

-

Lyse the cells according to the protocol provided with the triglyceride quantification kit.

-

Perform the triglyceride measurement assay following the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the triglyceride concentration.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the triglyceride levels in each well to the total protein concentration of the corresponding cell lysate (e.g., using a BCA assay).

-

Calculate the percent reduction in triglyceride accumulation for each compound concentration relative to the oleic acid-treated vehicle control.

-

Plot the percent reduction against the logarithm of inhibitor concentration and fit the curve to determine the EC50 value.

-

Protocol 3: Lipid Droplet Staining and Imaging

This protocol can be run in parallel with Protocol 2 to visualize the effect of the inhibitor on lipid droplet formation.

Materials:

-

Cells treated as described in Protocol 2 (Steps 1-3)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 or Nile Red staining solution

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Fixation: After the 24-hour incubation with oleic acid and inhibitor, carefully aspirate the media. Wash the cells once with PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Staining:

-

Wash the cells twice with PBS.

-

Add the BODIPY staining solution (e.g., 1 µg/mL in PBS) and DAPI solution to each well.

-

Incubate for 15-20 minutes at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells three times with PBS.

-

Add 100 µL of PBS to each well for imaging.

-

Acquire images using a fluorescence microscope. Use the green channel for BODIPY (lipid droplets) and the blue channel for DAPI (nuclei).

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the total fluorescence intensity or the area of lipid droplets per cell.

-

Calculate the percent reduction in lipid droplet accumulation for each treatment condition relative to the oleic acid-treated vehicle control to determine the EC50.

-

Application Notes and Protocols for In Vivo Studies of HSD17B13 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is no publicly available information regarding the specific compound HSD17B13-IN-80-d2. The following application notes and protocols are based on data from representative HSD17B13 inhibitors and antagonists that have been evaluated in preclinical in vivo studies. The provided dosages and methodologies should be considered as a starting point for research and may require optimization for specific molecules and experimental designs.

Introduction to HSD17B13 as a Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This makes HSD17B13 a compelling therapeutic target for these conditions. Inhibition of HSD17B13 is being explored through various modalities, including small molecule inhibitors and RNA interference (RNAi) therapeutics.

Quantitative Data from In Vivo Studies of HSD17B13 Inhibitors

The following table summarizes representative quantitative data from in vivo studies of HSD17B13 inhibitors and related compounds. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental models, dosing regimens, and endpoints.

| Compound/Therapeutic | Animal Model | Dosage | Route of Administration | Key Findings |

| BI-3231 | Mouse | 50 µmol/kg | Oral (single dose) | Showed extensive distribution and retention in the liver compared to plasma.[1] |

| INI-822 | Rat (Zucker obese) | Not specified | Oral | Increased levels of HSD17B13 lipid substrates, consistent with enzyme inhibition.[2] |

| EP-037429 (prodrug of EP-036332) | Mouse (CDAAHF diet) | Not specified | Not specified | Evaluated in a chronic liver injury model.[3] |

| Lactoferrin | Mouse (CDAHFD) | 3.3 g/kg or 6.6 g/kg | In drinking water | Suppressed the elevation of plasma ALT and AST in a dose-dependent manner.[4][5] |

| Rapirosiran (RNAi) | Human (Phase 1) | Up to 400 mg | Subcutaneous | Resulted in a median reduction of 78% in liver HSD17B13 mRNA at the highest dose. |

Signaling Pathway of HSD17B13 in NAFLD/NASH

HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is involved in lipid and retinol metabolism. Its expression is upregulated in the livers of NAFLD patients. The diagram below illustrates the proposed role of HSD17B13 in the context of NAFLD.

Caption: Proposed role of HSD17B13 in NAFLD and point of therapeutic intervention.

Experimental Protocols

In Vivo Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-Induced NASH in Mice

The CDAHFD model is a widely used dietary model to induce NASH and fibrosis in mice, recapitulating key features of the human disease.

Materials:

-

Male C57BL/6J mice, 6-8 weeks old.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) (e.g., Research Diets, A06071302).

-

Control diet.

-

HSD17B13 inhibitor of interest.

-

Vehicle control for the inhibitor.

Procedure:

-

Acclimation: Acclimate mice for at least one week upon arrival, with ad libitum access to standard chow and water.

-

Dietary Induction of NASH:

-

Randomly assign mice to two groups: a control diet group and a CDAHFD group.

-

Feed the mice their respective diets for a period of 6-12 weeks to induce NASH and fibrosis. Body weight and food intake should be monitored regularly.

-

-

Treatment with HSD17B13 Inhibitor:

-

After the diet-induced NASH phenotype is established, further randomize the CDAHFD mice into a vehicle treatment group and an inhibitor treatment group.

-

Prepare the HSD17B13 inhibitor in a suitable vehicle.

-

Administer the inhibitor and vehicle to the respective groups based on the desired dosing regimen (e.g., daily oral gavage). The dosage should be determined from preliminary pharmacokinetic and tolerability studies. As a reference, the inhibitor BI-3231 has been administered orally to mice at a dose of 50 µmol/kg.[1]

-

Continue the treatment for a predefined period (e.g., 4-8 weeks) while maintaining the mice on the CDAHFD.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and collect blood and liver tissue.

-

Blood Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Picrosirius Red to evaluate fibrosis.

-

Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).

-

Lipid Analysis: Analyze hepatic triglyceride and cholesterol content from frozen liver tissue.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study of an HSD17B13 inhibitor in a diet-induced NASH model.

Caption: General experimental workflow for in vivo efficacy testing of HSD17B13 inhibitors.

Conclusion

The inhibition of HSD17B13 presents a promising, genetically validated approach for the treatment of NAFLD and NASH. The protocols and data presented here provide a framework for the in vivo evaluation of novel HSD17B13 inhibitors. Researchers should carefully consider the choice of animal model, dosage, and relevant endpoints to thoroughly characterize the therapeutic potential of their compounds.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inipharm.com [inipharm.com]

- 3. Mouse Models of Liver Parenchyma Injuries and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bovine lactoferrin intake prevents hepatic injury in a mouse model of non-alcoholic steatohepatitis induced by choline and methionine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of HSD17B13-IN-80-d2 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract